![molecular formula C17H17FN6O2S B2372676 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1013755-74-2](/img/structure/B2372676.png)
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and has been studied extensively to understand its mechanism of action and potential advantages in lab experiments.
Scientific Research Applications
Antimicrobial Activity
Compounds containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally similar to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been synthesized and screened for in vitro antimicrobial activity against various bacteria, including gram-positive and gram-negative bacteria, as well as for antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).
Sulfonamide Derivatives Synthesis
Sulfonamide derivatives of heterocyclic compounds are targeted for their specific biological activities and are used as inhibitors of human carbonic anhydrases involved in various biochemical processes. The synthesis of sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines has been explored due to their potential to bind active sites of carbonic anhydrases and inhibit their activity (L. A. Komshina et al., 2020).
Anticancer Evaluation
Polyfunctional substituted 1,3-thiazoles with a piperazine substituent, structurally related to the compound , have been studied for their anticancer activity against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, and others (Kostyantyn Turov, 2020).
Synthesis of Heterocyclic Systems
Reactions involving 6-aryl-4-pyrazol-1-yl-pyridazin-3-one, a compound structurally related to 3-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, have been used to synthesize various heterocyclic systems with anticipated biological activities (A. S. Youssef et al., 2005).
Novel Bacterial Biofilm and MurB Inhibitors
Derivatives of pyrazoles linked via piperazine moiety have been synthesized and shown to be potent inhibitors of bacterial biofilm and MurB, an essential enzyme in bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).
Synthesis and Antimicrobial Activity of New Heterocycles
Synthesis of new heterocyclic compounds containing a sulfonamido moiety, including pyran, pyridine, and pyridazine derivatives, have been explored for their use as antibacterial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
properties
IUPAC Name |
3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O2S/c18-14-4-1-2-5-15(14)27(25,26)23-12-10-22(11-13-23)16-6-7-17(21-20-16)24-9-3-8-19-24/h1-9H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAPUXGABPDIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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